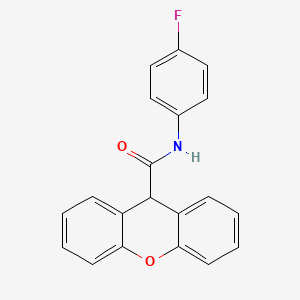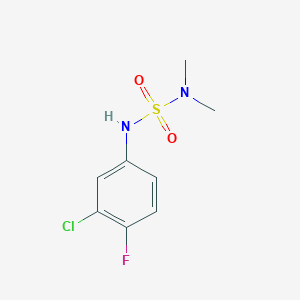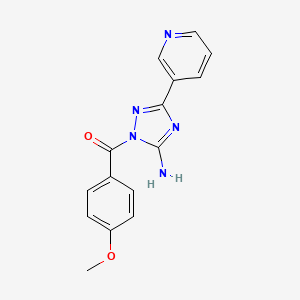
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide, also known as FLURA-2, is a fluorescent calcium indicator that is widely used in scientific research. This compound is highly sensitive to changes in intracellular calcium levels and is commonly used to study calcium signaling in cells.
科学研究应用
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide is widely used in scientific research to study calcium signaling in cells. This compound is highly sensitive to changes in intracellular calcium levels and can be used to monitor calcium signaling in real-time. N-(4-fluorophenyl)-9H-xanthene-9-carboxamide has been used to study calcium signaling in a variety of cell types, including neurons, muscle cells, and immune cells. This compound has also been used to study the effects of drugs on calcium signaling and to screen for potential drug targets.
作用机制
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide works by binding to calcium ions in the cytoplasm of cells. When N-(4-fluorophenyl)-9H-xanthene-9-carboxamide binds to calcium ions, it undergoes a conformational change that results in a shift in its fluorescence spectrum. This shift in fluorescence can be detected using a fluorescence microscope or a fluorometer. The intensity of the fluorescence signal is proportional to the concentration of calcium ions in the cell.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide is a relatively safe compound that does not have any known toxic effects on cells. However, it is important to note that N-(4-fluorophenyl)-9H-xanthene-9-carboxamide can interfere with some cellular processes, such as the function of certain ion channels. Additionally, N-(4-fluorophenyl)-9H-xanthene-9-carboxamide can be toxic to cells at high concentrations, so it is important to use this compound at appropriate concentrations.
实验室实验的优点和局限性
One of the main advantages of N-(4-fluorophenyl)-9H-xanthene-9-carboxamide is its high sensitivity to changes in intracellular calcium levels. This makes it a powerful tool for studying calcium signaling in cells. Additionally, N-(4-fluorophenyl)-9H-xanthene-9-carboxamide is relatively easy to use and can be used in a variety of cell types. However, there are some limitations to using N-(4-fluorophenyl)-9H-xanthene-9-carboxamide. For example, this compound is not suitable for long-term imaging experiments, as it can be toxic to cells at high concentrations. Additionally, N-(4-fluorophenyl)-9H-xanthene-9-carboxamide can interfere with some cellular processes, so it is important to use this compound with caution.
未来方向
There are many potential future directions for research involving N-(4-fluorophenyl)-9H-xanthene-9-carboxamide. One area of research is the development of new fluorescent calcium indicators that are more sensitive and specific than N-(4-fluorophenyl)-9H-xanthene-9-carboxamide. Additionally, researchers could use N-(4-fluorophenyl)-9H-xanthene-9-carboxamide to study the effects of drugs on calcium signaling in different cell types. Finally, N-(4-fluorophenyl)-9H-xanthene-9-carboxamide could be used to study the role of calcium signaling in various disease states, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, N-(4-fluorophenyl)-9H-xanthene-9-carboxamide is a powerful tool for studying calcium signaling in cells. This compound is highly sensitive to changes in intracellular calcium levels and can be used to monitor calcium signaling in real-time. N-(4-fluorophenyl)-9H-xanthene-9-carboxamide has many advantages for lab experiments, including its ease of use and versatility. However, it is important to use this compound with caution and to be aware of its limitations. Overall, N-(4-fluorophenyl)-9H-xanthene-9-carboxamide is a valuable tool for researchers studying calcium signaling in cells and has many potential applications in scientific research.
合成方法
The synthesis of N-(4-fluorophenyl)-9H-xanthene-9-carboxamide involves several steps. First, 4-fluoroaniline is reacted with phosgene to form 4-fluorophenyl isocyanate. This intermediate is then reacted with 9-hydroxyxanthene-9-carboxylic acid to form N-(4-fluorophenyl)-9H-xanthene-9-carboxamide. The synthesis of N-(4-fluorophenyl)-9H-xanthene-9-carboxamide is a complex process that requires expertise in organic chemistry.
属性
IUPAC Name |
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO2/c21-13-9-11-14(12-10-13)22-20(23)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLPBTQUECYLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-9H-xanthene-9-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5855970.png)







![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5856024.png)


![4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5856065.png)